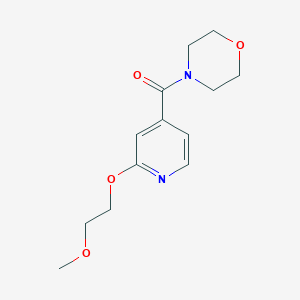
(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone”, also known as MEMM, is a pyridine derivative. It has the molecular formula C13H18N2O4 .
Molecular Structure Analysis
The molecular structure of MEMM consists of a pyridine ring attached to a morpholino group and a methoxyethoxy group . The exact structure can be found in the PubChem database .Physical and Chemical Properties Analysis
MEMM has a molecular weight of 266.297. More detailed physical and chemical properties can be found in the PubChem database .Aplicaciones Científicas De Investigación
1. Degradation Study and Stability Analysis
The force degradation study of morpholinium compounds, similar in structure to (2-(2-Methoxyethoxy)pyridin-4-yl)(morpholino)methanone, focuses on understanding their stability and degradation under various conditions. This research is crucial for confirming the selectivity and determining impurities in these compounds (Varynskyi & Kaplaushenko, 2019).
2. Development of Imaging Agents for Parkinson's Disease
A study synthesized a reference standard similar to this compound for the development of PET imaging agents. These agents are aimed at imaging the LRRK2 enzyme in Parkinson's disease, highlighting the potential of these compounds in medical diagnostics (Wang et al., 2017).
3. Exploration of Fluorescent Properties
Research on 2-methoxy- and 2-morpholino pyridine compounds, which are structurally related to the queried compound, has explored their high fluorescence quantum yields. This makes them valuable in applications requiring strong and stable fluorescence, such as in bioimaging and fluorescent markers (Hagimori et al., 2019).
4. Synthesis and Structural Studies
Studies on the synthesis and structural analysis of related morpholino compounds contribute to a deeper understanding of their chemical properties. This knowledge is fundamental for their application in various scientific and industrial fields (Bakare et al., 2005).
5. Antiproliferative Activity and Structural Characterization
Research on compounds structurally similar to this compound has involved their synthesis and evaluation for antiproliferative activity. This line of research is significant for the development of potential therapeutic agents (Prasad et al., 2018).
Propiedades
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-8-9-19-12-10-11(2-3-14-12)13(16)15-4-6-18-7-5-15/h2-3,10H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWJCAMKYZGAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
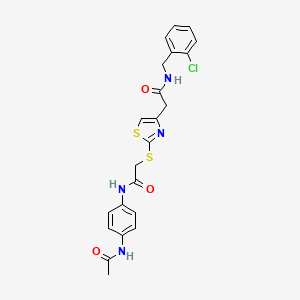
![3-(4-(Methylsulfonyl)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2418738.png)
![N-((2-(methylthio)benzo[d]thiazol-5-yl)carbamothioyl)benzamide](/img/structure/B2418739.png)
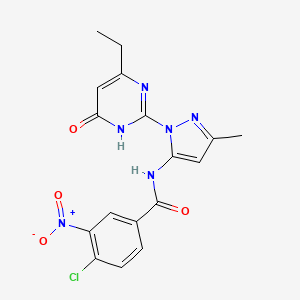
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2418743.png)
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2418744.png)
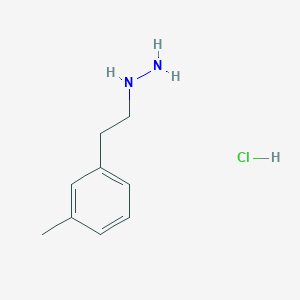
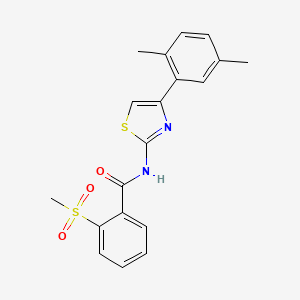
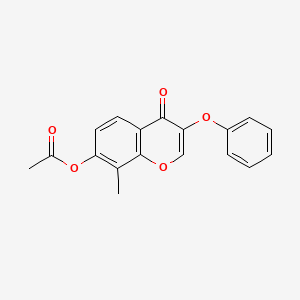

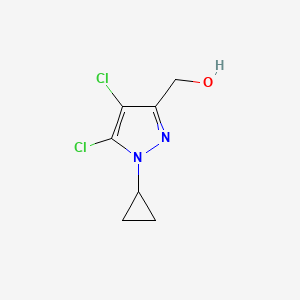
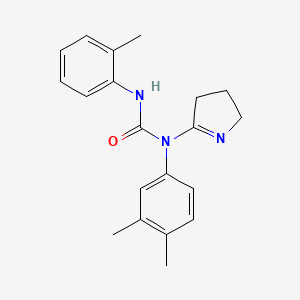
![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)
